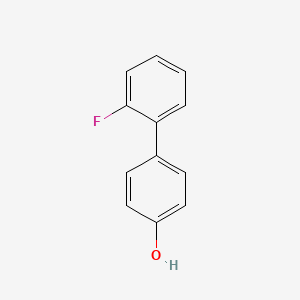

4-(2-Fluorophenyl)phenol

Vue d'ensemble

Description

4-(2-Fluorophenyl)phenol is a chemical compound that is part of the phenol family, characterized by a phenolic group attached to a benzene ring that is further substituted with a fluorine atom. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of compounds related to 4-(2-Fluorophenyl)phenol, such as oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP), involves oxidative polycondensation reactions using oxidants like air oxygen and NaOCl in an aqueous alkaline medium . Another related compound, 4-[18F]Fluorophenol, has been synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide using a nucleophilic labeling method with [18F]fluoride, followed by deprotection to yield the desired product . These methods highlight the versatility of synthetic approaches to access fluorophenol derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-Fluorophenyl)phenol has been characterized using various spectroscopic techniques. For instance, the structure of oligo-2-[(4-fluorophenyl) imino methylene] phenol was confirmed by 1H-NMR, FT-IR, UV–Vis, and size exclusion chromatography . Additionally, the crystal structure of related Schiff-base molecules has been determined using single-crystal X-ray diffraction, providing detailed insights into the molecular geometry and intramolecular interactions .

Chemical Reactions Analysis

The reactivity of 4-(2-Fluorophenyl)phenol derivatives has been explored in various contexts. For example, the photolysis of 4-fluorophenol has been studied, revealing insights into the dynamics of H atom loss processes and the importance of O-H bond fission . The protonation of 4-fluorophenol in concentrated aqueous sulfuric acid has also been investigated, showing that it is predominantly protonated on the oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Fluorophenyl)phenol and its derivatives have been extensively studied. Thermal stability analyses indicate that compounds like OFPIMP exhibit high stability against thermo-oxidative decomposition . The electrochemical properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, have been determined for related compounds, providing information on their semiconductor behavior . Additionally, spectroscopic studies have been conducted to understand the electronic properties, including the calculation of excitation energies and non-linear optical properties .

Applications De Recherche Scientifique

-

Functionalization of Natural Phenols

- Field : Biochemistry

- Application : Natural phenols, including 4-(2-Fluorophenyl)phenol, are being studied for their antimicrobial, antibacterial, antioxidant, pharmacological, and nutritional properties . Researchers are working to enhance their activity and overcome their limitations .

- Methods : The functionalization of natural phenols is achieved through various chemical transformations . For example, the ester 2-(3,4-dihydroxyphenyl)ethyl-5-(1,2-dithiolan-3-yl)pentanoate, obtained from tyrosol and α-lipoic acid, followed by aromatic hydroxylation .

- Results : The functionalized phenols showed improved bioactivity . The aforementioned ester showed excellent antioxidant activity .

-

Biological Potential of Indole Derivatives

- Field : Pharmacology

- Application : Indole derivatives, which can be synthesized from phenols, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities . For example, chalcones of indole were used in an anti-inflammatory study .

- Results : The most effective compound in the anti-inflammatory study was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol .

-

Synthesis of Schiff Base Complexes

- Field : Inorganic Chemistry

- Application : A new series of metal complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized .

- Methods : The complexes were synthesized in a methanolic medium .

- Results : The synthesized complexes included Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes .

-

Chemical Synthesis

- Field : Organic Chemistry

- Application : “4-(2-Fluorophenyl)phenol” is available for purchase from chemical suppliers like Sigma-Aldrich . It can be used as a starting material or intermediate in the synthesis of other chemical compounds .

- Methods : The specific methods of application would depend on the desired end product .

- Results : The results would also depend on the specific synthesis being performed .

-

Synthesis of Amino Derivatives

- Field : Organic Chemistry

- Application : 2-(((4-Fluorophenyl)amino)methyl)phenol, a derivative of 4-(2-Fluorophenyl)phenol, can be synthesized .

- Methods : The specific methods of synthesis would depend on the desired end product .

- Results : The results would also depend on the specific synthesis being performed .

-

Antibacterial Activity of Schiff Base Complexes

- Field : Medicinal Chemistry

- Application : Schiff base complexes, which can be synthesized from phenols, have been found to possess antibacterial activity .

- Methods : Researchers synthesize various Schiff base complexes for screening different pharmacological activities .

- Results : The most effective compound in the antibacterial study was found to be a specific Schiff base complex .

-

Chemical Synthesis

- Field : Organic Chemistry

- Application : “4-(2-Fluorophenyl)phenol” is available for purchase from chemical suppliers like Sigma-Aldrich . It can be used as a starting material or intermediate in the synthesis of other chemical compounds .

- Methods : The specific methods of application would depend on the desired end product .

- Results : The results would also depend on the specific synthesis being performed .

-

Synthesis of Amino Derivatives

- Field : Organic Chemistry

- Application : 2-(((4-Fluorophenyl)amino)methyl)phenol, a derivative of 4-(2-Fluorophenyl)phenol, can be synthesized .

- Methods : The specific methods of synthesis would depend on the desired end product .

- Results : The results would also depend on the specific synthesis being performed .

-

Antibacterial Activity of Schiff Base Complexes

- Field : Medicinal Chemistry

- Application : Schiff base complexes, which can be synthesized from phenols, have been found to possess antibacterial activity .

- Methods : Researchers synthesize various Schiff base complexes for screening different pharmacological activities .

- Results : The most effective compound in the antibacterial study was found to be a specific Schiff base complex .

Safety And Hazards

4-(2-Fluorophenyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propriétés

IUPAC Name |

4-(2-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHGAYLOAATVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323106 | |

| Record name | 4-(2-fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)phenol | |

CAS RN |

321-62-0 | |

| Record name | 321-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Furan-2-Ylmethyl)amino]benzoic Acid](/img/structure/B1330598.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)